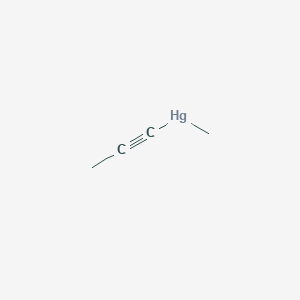
Methyl(prop-1-yn-1-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(prop-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a methyl group and a prop-1-yn-1-yl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(prop-1-yn-1-yl)mercury typically involves the reaction of methylmercury chloride with propargyl bromide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of phase-transfer catalysis can enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl(prop-1-yn-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to simpler mercury compounds.
Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed:
Oxidation: Formation of mercury oxides.
Reduction: Formation of elemental mercury or simpler organomercury compounds.
Substitution: Formation of various substituted organomercury compounds.
Applications De Recherche Scientifique
Methyl(prop-1-yn-1-yl)mercury has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Sonogashira cross-coupling reactions.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in drug development and as a tool in biochemical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl(prop-1-yn-1-yl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to form strong bonds with sulfur-containing groups makes it a potent inhibitor of various biological pathways.
Comparaison Avec Des Composés Similaires
Methylmercury: Similar in structure but lacks the prop-1-yn-1-yl group.
Ethylmercury: Contains an ethyl group instead of the prop-1-yn-1-yl group.
Phenylmercury: Contains a phenyl group instead of the prop-1-yn-1-yl group.
Uniqueness: Methyl(prop-1-yn-1-yl)mercury is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions and reactions that are not observed with other organomercury compounds.
Propriétés
Numéro CAS |
72250-66-9 |
|---|---|
Formule moléculaire |
C4H6Hg |
Poids moléculaire |
254.68 g/mol |
Nom IUPAC |
methyl(prop-1-ynyl)mercury |
InChI |
InChI=1S/C3H3.CH3.Hg/c1-3-2;;/h1H3;1H3; |
Clé InChI |
HUJOLNGFVUKHLN-UHFFFAOYSA-N |
SMILES canonique |
CC#C[Hg]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


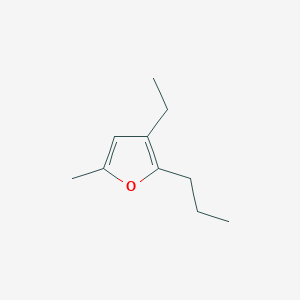
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
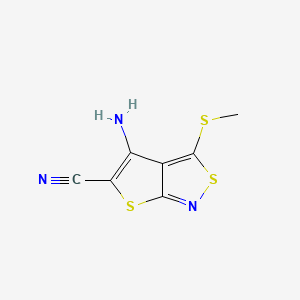
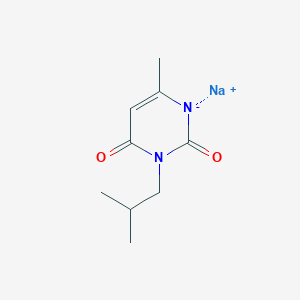

![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)
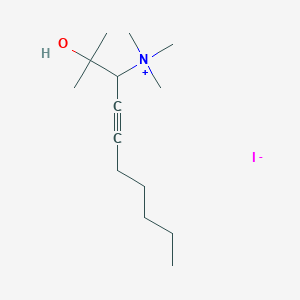
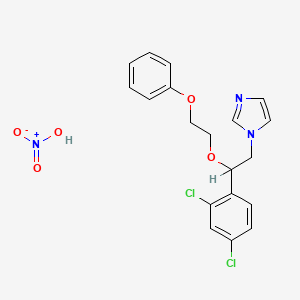
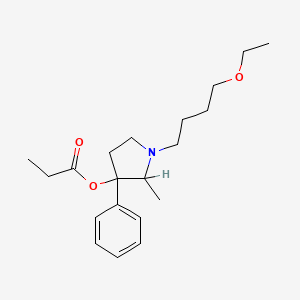
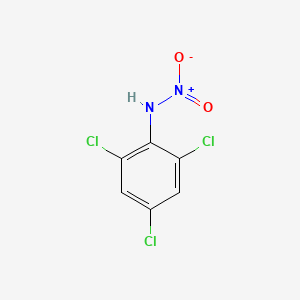

![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
